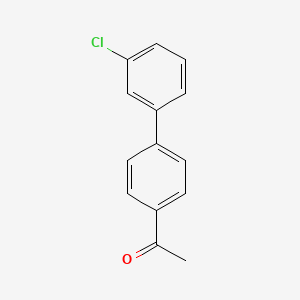

4-Acetyl-3'-chlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(3-chlorophenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFBYEORCCIAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398917 | |

| Record name | 1-(3'-Chloro[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5002-13-1 | |

| Record name | 1-(3'-Chloro[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Situating 4-Acetyl-3'-chlorobiphenyl in Modern Chemistry

An In-Depth Technical Guide to the Chemical Properties and Synthesis of 4-Acetyl-3'-chlorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted aromatic ketone belonging to the broad class of biphenyls. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its conformational flexibility and ability to engage in various biological interactions. The specific functionalization of this molecule—an acetyl group at the 4-position and a chlorine atom at the 3'-position—provides two distinct points for chemical modification, making it a valuable intermediate for organic synthesis.

This guide offers a comprehensive overview of this compound, moving beyond a simple recitation of data. As a senior application scientist, the goal is to provide a narrative grounded in practical experience, explaining the causality behind its properties and the strategic choices made during its synthesis and characterization. We will explore its core chemical and physical properties, delve into robust synthetic methodologies, analyze its spectroscopic signature, and discuss its reactivity and safety considerations.

Part 1: Core Molecular Properties and Structure

Understanding the fundamental properties of a molecule is the bedrock of its application. This compound is identified by the CAS Number 5002-13-1 .[1] Its structure consists of two phenyl rings linked by a single bond, with an acetyl group (-COCH₃) on one ring and a chlorine atom on the other.

Caption: Chemical structure of 1-[4-(3-chlorophenyl)phenyl]ethanone.

The physical and chemical properties derived from this structure are summarized below. These values are critical for designing experimental conditions, such as selecting appropriate solvents for reactions and purification.

| Property | Value | Source |

| IUPAC Name | 1-[4-(3-chlorophenyl)phenyl]ethanone | PubChem[1] |

| Synonyms | This compound, 3'-Chloro-4-acetylbiphenyl | PubChem[1] |

| CAS Number | 5002-13-1 | PubChem[1] |

| Molecular Formula | C₁₄H₁₁ClO | PubChem[1] |

| Molecular Weight | 230.69 g/mol | PubChem[1] |

| XLogP3 | 4.3 | PubChem[1] |

| Purity | Typically ≥97% | Sigma-Aldrich[2] |

The high XLogP3 value indicates significant hydrophobicity, suggesting low solubility in water but good solubility in organic solvents like dichloromethane, toluene, and ethyl acetate. This is a key consideration for reaction workup and purification procedures.

Part 2: Synthesis Methodologies - A Strategic Approach

The synthesis of unsymmetrically substituted biphenyls like this compound requires a regioselective approach. While classical methods like Friedel-Crafts acylation of 3-chlorobiphenyl are possible, they often yield a mixture of isomers, complicating purification.[3][4][5] The preferred modern method, offering superior control and yield, is the Suzuki-Miyaura cross-coupling reaction.[6][7]

The Suzuki-Miyaura Cross-Coupling: The Gold Standard

The Suzuki reaction is a palladium-catalyzed carbon-carbon bond formation between an organoboron compound and an organohalide.[7] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials. For this compound, the most logical disconnection is between the two phenyl rings.

Strategic Choice of Reactants: There are two primary Suzuki coupling pathways:

-

Route A: 4-Acetylphenylboronic acid + 1-bromo-3-chlorobenzene

-

Route B: (3-Chlorophenyl)boronic acid + 4-bromoacetophenone

Both routes are viable. The choice often depends on the cost and availability of the starting materials. Route B is frequently chosen due to the commonality of 4-bromoacetophenone as a starting material. The reactivity of aryl halides in Suzuki couplings generally follows the trend I > Br > OTf >> Cl.[8] Therefore, using an aryl bromide (like 4-bromoacetophenone) ensures efficient oxidative addition to the palladium catalyst, while the 3-chloro substituent on the boronic acid remains unreactive.

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling synthesis.

Protocol: Laboratory-Scale Synthesis via Suzuki Coupling

This protocol describes a representative procedure for synthesizing this compound from (3-chlorophenyl)boronic acid and 4-bromoacetophenone.

Materials:

-

4-Bromoacetophenone (1.0 eq)

-

(3-Chlorophenyl)boronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

SPhos (ligand, 0.04 eq)

-

Potassium phosphate (K₃PO₄, 2.0 eq)

-

Toluene and Water (e.g., 10:1 v/v)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

Procedure:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromoacetophenone, (3-chlorophenyl)boronic acid, and potassium phosphate.

-

Inerting: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.[9]

-

Solvent Addition: Add toluene and water. The biphasic system is common, and the base is typically dissolved in the aqueous phase. Degas the solvent mixture by bubbling nitrogen through it for 15-20 minutes.

-

Catalyst Addition: Add the palladium(II) acetate and SPhos ligand. The ligand stabilizes the palladium catalyst, prevents its precipitation as inactive palladium black, and facilitates the catalytic cycle.[9]

-

Reaction: Heat the mixture to reflux (e.g., 90-100 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and brine. This removes the inorganic base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel to yield the pure product.

Part 3: Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | ~2.6 ppm (s, 3H): Singlet for the acetyl CH₃ protons. ~7.4-7.6 ppm (m): Multiplets for the protons on the chloro-substituted ring. ~7.7 ppm (d, 2H) & ~8.0 ppm (d, 2H): Two doublets (AA'BB' system) for the protons on the acetyl-substituted ring. |

| ¹³C NMR | ~26-27 ppm: Acetyl methyl carbon. ~125-145 ppm: Multiple signals for the 12 aromatic carbons. The carbon attached to the chlorine will be in this range, as will the ipso-carbons of the biphenyl linkage. ~197-198 ppm: Carbonyl carbon of the acetyl group. |

| Mass Spec (EI) | m/z 230 (M⁺): Molecular ion peak. m/z 232 (M⁺+2): Isotope peak due to ³⁷Cl, with an intensity of approximately one-third of the M⁺ peak. m/z 215: Fragment corresponding to the loss of the methyl group ([M-CH₃]⁺). m/z 187: Fragment corresponding to the loss of the acetyl group ([M-COCH₃]⁺). |

| Infrared (IR) | ~3050-3100 cm⁻¹: C-H stretching (aromatic). ~2920-2960 cm⁻¹: C-H stretching (aliphatic, from methyl). ~1685 cm⁻¹: Strong C=O stretching of the aryl ketone. ~1600 cm⁻¹: C=C stretching (aromatic rings). ~1000-1100 cm⁻¹: C-Cl stretching. |

Part 4: Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by its three main components: the ketone, the chloro-substituted ring, and the acetyl-substituted ring.

-

Ketone Reactivity: The carbonyl group is a primary site for nucleophilic addition.[13] It can be reduced to a secondary alcohol (e.g., using NaBH₄) or converted to an alkane via Wolff-Kishner or Clemmensen reduction. The α-protons on the methyl group are acidic and can participate in reactions like aldol condensations.

-

Aromatic Ring Reactivity: Both rings can undergo further electrophilic aromatic substitution, although they are generally deactivated by the acetyl and chloro groups. The molecule can also serve as a substrate in further cross-coupling reactions, potentially at the C-Cl bond under forcing conditions or if converted to a more reactive functional group (e.g., boronic acid).

Its role as a chemical intermediate is its most significant application. The acetyl group can be elaborated into more complex structures, and the chloro-group can be a site for nucleophilic aromatic substitution or further coupling, making it a versatile building block for pharmaceuticals and materials science.[13]

Part 5: Safety, Handling, and Toxicological Context

As a chlorinated biphenyl, this compound must be handled with care, assuming potential toxicity analogous to the broader class of polychlorinated biphenyls (PCBs).[14] PCBs are classified as persistent organic pollutants and probable human carcinogens.[14] While the toxicity of monochlorinated biphenyls is generally lower than that of highly chlorinated mixtures like Aroclors, prudence is essential.[15][16]

Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[17]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[18]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from strong oxidizing agents.[19]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not empty into drains.[19]

In case of exposure, follow standard first-aid procedures: flush eyes or skin with copious amounts of water and seek medical attention.[17]

Conclusion

This compound stands as a well-defined chemical entity whose value lies in its potential as a synthetic intermediate. Its properties are a direct consequence of its substituted biphenyl structure. A strategic approach to its synthesis, favoring regioselective methods like the Suzuki-Miyaura coupling, is paramount for achieving high purity and yield. Proper characterization through a combination of spectroscopic techniques confirms its structure, while an awareness of its place within the chlorobiphenyl family dictates stringent safety protocols. For the research scientist, this molecule represents not an endpoint, but a versatile starting point for the construction of more complex and potentially bioactive molecules.

References

- Annual Review of Pharmacology (1972). TOXICITY OF CHLORINATED BIPHENYLS.

- National Center for Biotechnology Information (NCBI). This compound. PubChem.

- National Center for Biotechnology Information (NCBI). Toxicological Profile for Polychlorinated Biphenyls (PCBs).

- National Center for Biotechnology Information (NCBI). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023).

- Annual Reviews. TOXICITY OF CHLORINATED BIPHENYLS.

- PubMed. Toxicokinetics of chlorobiphenyls and associated physiological responses in marine mammals, with particular reference to their potential for ecotoxicological risk assessment. (1994).

- National Center for Biotechnology Information (NCBI). 4-Acetyl-4'-chlorobiphenyl. PubChem.

- Wikipedia. Polychlorinated biphenyl.

- Smolecule. Buy 4-Acetyl-4'-chlorobiphenyl. (2023).

- Sigma-Aldrich. This compound.

- BenchChem. Optimization of reaction conditions for Friedel-Crafts acylation of biphenyl.

- ResearchGate. Friedel–Crafts acylation of biphenyl with anhydrides.

- ResearchGate. Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. (2024).

- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Acetylbiphenyl.

- Sigma-Aldrich. SAFETY DATA SHEET. (2024).

- BenchChem. Technical Support Center: Optimizing 4-Acetylbiphenyl Synthesis.

- BenchChem. Application Notes and Protocols for the Large-Scale Synthesis of 4-Acetyl-3'-bromobiphenyl.

- ACS Publications. Oxidation of 4-Chlorobiphenyl Metabolites to Electrophilic Species by Prostaglandin H Synthase.

- AK Scientific, Inc. Safety Data Sheet for 3-(4-chlorobenzyl)-8-[(2-chlorophenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-d.

- PubMed Central (PMC). Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase.

- The Suzuki Reaction. Lab Report on Suzuki Reaction. (2014).

- Cole-Parmer. Material Safety Data Sheet - 4-Acetylbiphenyl, 97%.

- National Center for Biotechnology Information (NCBI). 4-Chlorobiphenyl. PubChem.

- MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.

- ResearchGate. Synthesis of 4-acetyl-3-phenyl sydnone?. (2015).

- ACS Publications. The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons.

- ChemBK. 4-Acetyl-4'-chlorobiphenyl.

- Organic Chemistry Portal. Friedel-Crafts Acylation.

- ChemicalBook. 4-Chlorobiphenyl(2051-62-9) 1H NMR spectrum.

- ChemicalBook. 4-Acetylbiphenyl(92-91-1) 1H NMR spectrum.

- ChemicalBook. 4-Acetyl-4'-bromobiphenyl(5731-01-1) 13C NMR spectrum.

- Google Patents. CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl.

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

- PrepChem.com. Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl.

- MT Chemtech India. 4-Acetylbiphenyl (ACBP) - Pharmaceutical Intermediate.

- Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information.

- SpectraBase. 4-Acetylbiphenyl.

- ChemicalBook. 4-Chlorobiphenyl(2051-62-9).

Sources

- 1. This compound | C14H11ClO | CID 4063565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5002-13-1 [sigmaaldrich.com]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ocf.berkeley.edu [ocf.berkeley.edu]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4-Chlorobiphenyl(2051-62-9) 1H NMR [m.chemicalbook.com]

- 11. 4-Acetylbiphenyl(92-91-1) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Buy 4-Acetyl-4'-chlorobiphenyl | 5002-07-3 [smolecule.com]

- 14. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 15. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 16. annualreviews.org [annualreviews.org]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. aksci.com [aksci.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Acetyl-3'-chlorobiphenyl (CAS No. 5002-13-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetyl-3'-chlorobiphenyl, with the Chemical Abstracts Service (CAS) number 5002-13-1 , is a substituted aromatic ketone belonging to the biphenyl class of compounds.[1] Its structure, featuring a biphenyl core with an acetyl group at the 4-position and a chlorine atom at the 3'-position, makes it a valuable intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and potential applications, with a particular focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₁₄H₁₁ClO and a molecular weight of 230.69 g/mol . A summary of its key computed and physical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 5002-13-1 | |

| Molecular Formula | C₁₄H₁₁ClO | |

| Molecular Weight | 230.69 g/mol | |

| IUPAC Name | 1-[4-(3-chlorophenyl)phenyl]ethanone | |

| Synonyms | 1-(3'-Chloro-[1,1'-biphenyl]-4-yl)ethanone, 3'-Chloro-4-acetylbiphenyl | |

| Appearance | Solid (predicted) | - |

| XLogP3 | 4.3 | |

| Storage Temperature | Room Temperature | [1] |

Synthesis of this compound

The synthesis of this compound can be approached through two primary and highly effective synthetic routes: the Suzuki-Miyaura coupling and the Friedel-Crafts acylation. The choice of method often depends on the availability of starting materials, desired scale, and regioselectivity considerations.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[2] For the synthesis of this compound, this would typically involve the coupling of (4-acetylphenyl)boronic acid with 1-bromo-3-chlorobenzene or a similar combination of reactants. This method is often favored for its mild reaction conditions and high functional group tolerance.[2]

Conceptual Workflow for Suzuki-Miyaura Coupling:

Caption: Conceptual workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Adapted from a similar synthesis[2]):

-

Reaction Setup: To a round-bottom flask, add (4-acetylphenyl)boronic acid (1.2 mmol), 1-bromo-3-chlorobenzene (1.0 mmol), a palladium catalyst such as Palladium(II) acetate (0.02 mmol), a phosphine ligand like Triphenylphosphine (0.08 mmol), and a base, for instance, Potassium Carbonate (2.0 mmol).

-

Inert Atmosphere: Flush the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Solvent Addition: Add degassed solvents, typically a mixture of toluene (10 mL) and water (2 mL).

-

Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the final product.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring.[3] To synthesize this compound, 3-chlorobiphenyl would be acylated with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] A key consideration in this method is the regioselectivity of the acylation on the substituted biphenyl ring. The acetyl group will preferentially add to the less deactivated ring and at the para position due to steric hindrance.

Conceptual Workflow for Friedel-Crafts Acylation:

Caption: Conceptual workflow for the synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol (Adapted from a similar synthesis[2]):

-

Catalyst Suspension: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.5 mmol) and an anhydrous solvent such as dichloromethane (10 mL). Cool the suspension to 0°C in an ice bath.

-

Acylium Ion Formation: Slowly add acetyl chloride (1.2 mmol) to the suspension and stir for 15 minutes to form the electrophilic acylium ion complex.

-

Substrate Addition: In a separate flask, dissolve 3-chlorobiphenyl (1.0 mmol) in anhydrous dichloromethane. Add this solution dropwise to the cooled catalyst mixture.

-

Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Carefully quench the reaction by slowly pouring it over crushed ice.

-

Workup: Extract the product with an organic solvent, wash the organic layer, and dry it.

-

Purification: Concentrate the organic layer and purify the crude product by column chromatography or recrystallization.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Relationship between Analytical Techniques:

Caption: Interrelation of analytical techniques for the characterization of this compound.

-

¹H NMR Spectroscopy: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity. The spectrum is expected to show signals for the aromatic protons on both phenyl rings and a characteristic singlet for the methyl protons of the acetyl group.

-

¹³C NMR Spectroscopy: Reveals the number of unique carbon atoms in the molecule and their chemical environments. The spectrum will show distinct signals for the aromatic carbons, the carbonyl carbon of the acetyl group, and the methyl carbon.

-

Mass Spectrometry: Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can further aid in structural confirmation. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (230.69 g/mol ).[4]

Applications in Drug Discovery and Development

Biphenyl-containing compounds are prevalent in medicinal chemistry due to their rigid backbone, which can effectively position functional groups for interaction with biological targets.[5][6][7] The biphenyl moiety is present in several known inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis and a target for immunosuppressive and anti-cancer drugs.[5][6][7]

This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The acetyl group can be readily modified through various chemical transformations, such as reduction, oxidation, or condensation reactions, to introduce diverse functionalities. The chlorine substituent can also influence the pharmacokinetic properties of a molecule, such as its metabolic stability and lipophilicity.[8]

Potential Signaling Pathway of Interest:

The inhibition of DHODH by biphenyl-containing compounds interferes with the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.

Caption: Inhibition of the de novo pyrimidine synthesis pathway by targeting DHODH.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information for related compounds such as 4-acetylbiphenyl and 4-chlorobiphenyl can provide guidance.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[9]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Handle in a well-ventilated area or under a chemical fume hood.[9]

-

Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.[9]

-

In case of contact:

-

Fire: Use appropriate extinguishing media for the surrounding fire. Thermal decomposition can lead to the release of irritating gases and vapors.[9]

It is imperative to consult a comprehensive and up-to-date Safety Data Sheet from the supplier before handling this chemical.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its synthesis via established methods like the Suzuki-Miyaura coupling and Friedel-Crafts acylation allows for its incorporation into more complex molecular architectures. The presence of the biphenyl scaffold suggests its potential utility in the development of novel therapeutics, particularly as an inhibitor of enzymes such as dihydroorotate dehydrogenase. As research in this area continues, this compound is poised to remain a relevant and important building block for the scientific community.

References

- Binda, C., et al. (2012). New inhibitors of dihydroorotate dehydrogenase (DHODH) based on the 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold. European Journal of Medicinal Chemistry, 58, 443-453. [Link]

- Liu, X., et al. (2019). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. FEBS Letters, 593(12), 1348-1357. [Link]

- Karthikeyan, C., et al. (2023). Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]

- PubChem. (n.d.). 4-Acetyl-4'-chlorobiphenyl.

- ResearchGate. (2025). New inhibitors of dihydroorotate dehydrogenase (DHODH) based on the 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold. [Link]

- Royal Society of Chemistry. (n.d.).

- ACS Publications. (2008). Oxidation of 4-Chlorobiphenyl Metabolites to Electrophilic Species by Prostaglandin H Synthase. Chemical Research in Toxicology, 21(5), 1014-1022. [Link]

- Piras, M., et al. (2024). Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity. ChemMedChem. [Link]

- National Center for Biotechnology Information. (2011). Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase. PMC. [Link]

- PubChem. (n.d.). This compound.

- Titinchi, S. J. J., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(1), 52. [Link]

- National Center for Biotechnology Information. (2012).

- National Center for Biotechnology Information. (2011). Identification of Sulfated Metabolites of 4-Chlorobiphenyl (PCB3)

- ResearchGate. (n.d.). Synthesis of 4-acetylbiphenyl. [Link]

- MySkinRecipes. (n.d.). 4-Acetylphenylboronic acid. [Link]

- Bentivoglio, G., et al. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 17(10), 1036-1050. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- ResearchGate. (n.d.).

- Organic Syntheses. (n.d.). acetyl chloride. [Link]

- PrepChem.com. (n.d.). Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl. [Link]

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

- Google Patents. (2017). A kind of preparation method of high-purity 4-acetylbiphenyl.

- ResearchGate. (n.d.).

- University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- National Center for Biotechnology Information. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

- Chegg. (2021). Find and label the H-NMR and C-NMR for the compound below, as well as IR spectra absorbances. [Link]

- MDPI. (2019). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

- ResearchGate. (2019).

Sources

- 1. 1-(3'-CHLORO-BIPHENYL-4-YL)-ETHANONE | 5002-13-1 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. forskning.ruc.dk [forskning.ruc.dk]

- 4. 4-Acetyl-4'-chlorobiphenyl | C14H11ClO | CID 592569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. New inhibitors of dihydroorotate dehydrogenase (DHODH) based on the 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 4-Acetyl-3'-chlorobiphenyl

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetyl-3'-chlorobiphenyl is a substituted aromatic ketone that belongs to the biphenyl class of organic compounds. Its structure, featuring a biphenyl core functionalized with an acetyl group and a chlorine atom, makes it a valuable intermediate and building block in synthetic chemistry. The precise arrangement of these functional groups—the acetyl group at the 4-position and the chlorine at the 3'-position—imparts specific electronic and steric properties that are of significant interest in the fields of medicinal chemistry and materials science.

In drug discovery, the biphenyl scaffold is a well-established privileged structure, found in numerous therapeutic agents. The addition of a chlorine atom can enhance metabolic stability and membrane permeability, while the acetyl group provides a reactive handle for further molecular elaboration.[1][2] Understanding the detailed molecular structure, optimal synthetic routes, and comprehensive characterization of this compound is therefore critical for its effective utilization in the development of novel molecules. This guide provides a deep dive into the molecular architecture of this compound, grounded in spectroscopic principles and validated synthetic methodologies.

Molecular Structure and Physicochemical Properties

The foundational aspect of this compound is its distinct molecular geometry. The molecule consists of two phenyl rings linked by a carbon-carbon single bond. One ring is substituted with an acetyl group (COCH₃) at the para-position (C4), and the other is substituted with a chlorine atom at the meta-position (C3').

The formal IUPAC name for this compound is 1-[4-(3-chlorophenyl)phenyl]ethanone .[3] Its identity is uniquely defined by the CAS Registry Number 5002-13-1 .

Caption: 2D Molecular Structure of this compound.

A summary of its core physicochemical properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁ClO | [3] |

| Molecular Weight | 230.69 g/mol | [3] |

| CAS Number | 5002-13-1 | |

| IUPAC Name | 1-[4-(3-chlorophenyl)phenyl]ethanone | [3] |

| XLogP3 | 4.3 | [3] |

| Purity | Typically ≥97% |

Spectroscopic Characterization: A Self-Validating System

Confirming the molecular structure of a synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others, ensuring the identity and purity of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4]

-

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group.

-

Acetyl Protons (3H): A sharp singlet integrating to three protons is expected around δ 2.6 ppm. This downfield shift from a typical methyl group is due to the deshielding effect of the adjacent carbonyl group.[5]

-

Aromatic Protons (8H): The eight aromatic protons will appear in the region of δ 7.4-8.1 ppm. The substitution pattern leads to a complex set of multiplets. The protons on the acetyl-bearing ring (positions 2, 3, 5, 6) will likely appear as two distinct doublets (an AA'BB' system), characteristic of para-substitution. The protons on the chloro-substituted ring will present a more complex pattern due to the meta-substitution, with expected multiplets for H2', H4', H5', and H6'.[6][7]

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

-

Carbonyl Carbon: A signal for the ketone's carbonyl carbon is expected in the highly deshielded region of δ 197-198 ppm.[7]

-

Methyl Carbon: The acetyl methyl carbon should appear at approximately δ 26-27 ppm.[5]

-

Aromatic Carbons: At least ten distinct signals are expected in the aromatic region (δ 125-146 ppm). The carbons directly bonded to the electronegative chlorine atom (C3') and the carbonyl group (C4) will be significantly shifted. The quaternary carbons (C1, C1', C4, C3') will typically show lower intensity signals.[7]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound should exhibit several characteristic absorption bands:

-

C=O Stretch: A strong, sharp absorption band around 1670-1685 cm⁻¹ is indicative of an aryl ketone.[7]

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region confirm the presence of the phenyl rings.

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ .

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹ , corresponding to the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 230. A characteristic isotopic pattern, the (M+2) peak, will be observed at m/z = 232 with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

-

Key Fragmentation: A prominent fragment is expected at m/z = 215, corresponding to the loss of the methyl radical (•CH₃) from the molecular ion. Another significant peak at m/z = 43 would correspond to the acetyl cation ([CH₃CO]⁺).

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several established methods. The choice of pathway is dictated by factors such as starting material availability, desired purity, yield, and scalability. The two most prominent methods are the Suzuki-Miyaura coupling and Friedel-Crafts acylation.[8]

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals two primary synthetic strategies. The key bond to form is either the C-C bond between the two phenyl rings or the C-C bond between the phenyl ring and the acetyl group.

Caption: Retrosynthetic pathways for this compound.

Method 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly efficient and versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[9][10] For this synthesis, coupling 4-acetylphenylboronic acid with a 3-chlorohalobenzene (e.g., 1-bromo-3-chlorobenzene) is the preferred route due to its high selectivity and milder reaction conditions compared to Friedel-Crafts acylation.[8]

-

Reaction Setup: To a flame-dried round-bottom flask, add 4-acetylphenylboronic acid (1.0 mmol), 1-bromo-3-chlorobenzene (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Seal the flask and flush thoroughly with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is critical as oxygen can deactivate the palladium catalyst.

-

Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 10 mL toluene, 2 mL water). The aqueous phase is necessary for the base to function effectively.

-

Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

-

Catalyst Choice: Pd(PPh₃)₄ is a robust catalyst, but others like Pd(OAc)₂ with specific phosphine ligands (e.g., SPhos) can be used to improve yield or for less reactive halides.[11] The choice is a balance between reactivity, stability, and cost.

-

Base Selection: The base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid in the transmetalation step.[12] Its choice can significantly impact the reaction rate and yield.

-

Anaerobic Conditions: The self-validating nature of this protocol relies on maintaining strict anaerobic conditions. The formation of a black precipitate (palladium black) is a clear visual indicator of catalyst decomposition due to oxygen, signaling a failed or low-yielding reaction.[11]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Method 2: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring.[13][14] In this case, 3-chlorobiphenyl would be acylated using an acetylating agent like acetyl chloride or acetic anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[15]

-

Catalyst Suspension: In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.5 mmol) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Acylium Ion Formation: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.2 mmol) and stir for 15 minutes to form the acylium ion-catalyst complex.

-

Substrate Addition: In a separate flask, dissolve 3-chlorobiphenyl (1.0 mmol) in the anhydrous solvent. Add this solution dropwise to the cooled catalyst mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor progress by TLC.

-

Quenching and Workup: Carefully quench the reaction by pouring it over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography or recrystallization.

-

Catalyst Stoichiometry: A stoichiometric amount (or slight excess) of AlCl₃ is required because the catalyst complexes with the product ketone, rendering it inactive.[11] This is a significant drawback compared to the catalytic Suzuki reaction.

-

Regioselectivity Issues: The primary challenge with this method is controlling regioselectivity. The incoming acetyl group can add to several positions on the 3-chlorobiphenyl substrate. The chlorine atom is an ortho-, para-director but deactivating, while the phenyl group is also an ortho-, para-director. This can lead to a mixture of isomeric products, complicating purification and reducing the yield of the desired this compound.[8] The Suzuki coupling, by contrast, offers unambiguous connectivity.

Applications in Research and Development

While this compound is not typically an end-product, it serves as a crucial intermediate for constructing more complex molecular architectures.

-

Pharmaceutical Scaffolding: The acetyl group can be readily transformed into other functionalities. For example, it can be reduced to an alcohol, converted to an oxime, or used in aldol or similar condensation reactions to build larger side chains. This makes it a versatile starting point for synthesizing libraries of compounds for high-throughput screening in drug discovery programs.

-

Precursor for Heterocycles: The ketone functionality is a common precursor for the synthesis of various heterocyclic rings (e.g., pyrazoles, isoxazoles), which are prevalent in medicinal chemistry.

-

Reference Standard: In environmental and metabolic studies, well-characterized molecules like this can serve as reference standards for developing analytical methods to detect related chlorinated biphenyls or their metabolites.[16][17]

Safety and Handling

While specific toxicological data for this compound is limited, data from related compounds like 4-acetylbiphenyl and 4-chlorobiphenyl suggest that appropriate precautions should be taken.[18][19][20]

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[19]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.[18]

Conclusion

This compound is a precisely defined chemical entity whose molecular structure is best confirmed through a synergistic application of NMR, IR, and MS spectroscopy. Its synthesis is most reliably achieved via the Suzuki-Miyaura cross-coupling, which offers superior regioselectivity and milder conditions compared to the classical Friedel-Crafts acylation. For researchers in drug development and materials science, a thorough understanding of the synthesis and characterization of this molecule is essential for leveraging its potential as a versatile chemical building block for the creation of novel, high-value compounds.

References

- (No valid reference)

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-Acetyl-4'-chlorobiphenyl. National Center for Biotechnology Information.

- University of California, Davis. (2014). The Suzuki Reaction. Chem LibreTexts.

- Google Patents. (n.d.). CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl.

- National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PubMed Central.

- National Center for Biotechnology Information. (2021). Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites. PubMed.

- National Center for Biotechnology Information. (n.d.). Metabolism and metabolites of polychlorinated biphenyls (PCBs). PubMed Central.

- (No valid reference)

- National Center for Biotechnology Information. (n.d.). Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites. PubMed Central.

- (No valid reference)

- SpringerLink. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the products.

- (No valid reference)

- MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.

- PubChem. (n.d.). 4-Chlorobiphenyl. National Center for Biotechnology Information.

- PrepChem.com. (n.d.). Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl.

- National Center for Biotechnology Information. (n.d.). Initiating activity of 4-chlorobiphenyl metabolites in the resistant hepatocyte model. PubMed.

- (No valid reference)

- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Acetylbiphenyl, 97%.

- ACS Publications. (2021). Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites. Environmental Science & Technology.

- (No valid reference)

- University of Wisconsin-Madison. (2020). NMR Spectroscopy. Hans Reich NMR Collection.

- (No valid reference)

- National Center for Biotechnology Information. (n.d.). Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. PubMed.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Hans Reich NMR Collection.

- National Center for Biotechnology Information. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. PubMed.

- The Royal Society of Chemistry. (n.d.). Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water.

Sources

- 1. Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C14H11ClO | CID 4063565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. rsc.org [rsc.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ocf.berkeley.edu [ocf.berkeley.edu]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. forskning.ruc.dk [forskning.ruc.dk]

- 16. Buy 4-Acetyl-4'-chlorobiphenyl | 5002-07-3 [smolecule.com]

- 17. Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis Precursors of 4-Acetyl-3'-chlorobiphenyl

Abstract

4-Acetyl-3'-chlorobiphenyl serves as a critical intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs), most notably as a precursor to the anti-gout medication Febuxostat.[1][2] The strategic construction of its biaryl framework, featuring distinct acetyl and chloro functionalities, is of paramount importance for researchers and process chemists. This guide provides an in-depth analysis of the primary synthetic precursors and the two predominant methodologies for their conversion into this compound: the Suzuki-Miyaura cross-coupling reaction and the Friedel-Crafts acylation. We will dissect the mechanistic underpinnings, explain the rationale behind procedural choices, and provide detailed, actionable protocols to empower scientists in their synthetic endeavors.

Introduction: Strategic Importance of this compound

The molecular architecture of this compound, 1-[4-(3-chlorophenyl)phenyl]ethanone, presents a valuable scaffold for further chemical elaboration.[3] The ketone group at the 4-position and the chlorine atom on the 3'-position offer orthogonal handles for diverse chemical transformations. Its principal application lies in its role as a key building block for Febuxostat, a potent and selective non-purine inhibitor of xanthine oxidase used for treating hyperuricemia in patients with gout.[1][4] The efficient and scalable synthesis of this intermediate is therefore a critical objective in pharmaceutical process development.

Retrosynthetic Analysis: Identifying the Core Precursors

A retrosynthetic approach reveals two logical and industrially viable pathways to construct the this compound backbone. Each pathway is defined by the C-C bond disconnection strategy and dictates the selection of the primary precursors.

Caption: Retrosynthetic analysis of this compound.

-

Route A (Suzuki Coupling): Disconnecting the aryl-aryl bond between the two phenyl rings. This pathway utilizes a palladium-catalyzed cross-coupling reaction.

-

Route B (Friedel-Crafts Acylation): Disconnecting the bond between the acetyl group and its attached phenyl ring. This is a classic electrophilic aromatic substitution.

Route A: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds between aryl moieties.[5] It is often favored for its mild reaction conditions, high functional group tolerance, and excellent yields.[6]

Core Precursors

-

Aryl Boronic Acid/Ester: (4-Acetylphenyl)boronic acid.[7] This precursor provides the acetyl-substituted phenyl ring. It is a commercially available white solid.

-

Aryl Halide: 1-Bromo-3-chlorobenzene or 1-Iodo-3-chlorobenzene. This precursor provides the chloro-substituted phenyl ring. The choice between bromide and iodide depends on reactivity and cost, with iodides generally being more reactive but also more expensive.[5]

Mechanistic Rationale & Expertise

The catalytic cycle of the Suzuki reaction is the foundation of its success. Understanding this mechanism is key to troubleshooting and optimization.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 1-bromo-3-chlorobenzene), forming a Pd(II) complex. This is typically the rate-limiting step.

-

Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Na₂CO₃), transfers its organic group to the palladium center, displacing the halide. The base is crucial for forming the more nucleophilic boronate species.

-

Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst to re-enter the cycle.

The choice of catalyst, ligand, base, and solvent system is critical. Phosphine ligands (e.g., triphenylphosphine, PPh₃) are commonly used to stabilize the palladium catalyst and facilitate the reaction steps.[8] A biphasic solvent system, such as toluene/water, is often employed to dissolve both the organic precursors and the inorganic base.[9]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C14H11ClO | CID 4063565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CAS 149104-90-5: 4-Acetylphenylboronic acid | CymitQuimica [cymitquimica.com]

- 8. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Physical and chemical properties of 4-Acetyl-3'-chlorobiphenyl

An In-Depth Technical Guide to 4-Acetyl-3'-chlorobiphenyl: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 5002-13-1), a functionalized biphenyl derivative. With its distinct structural motifs—a reactive acetyl group, a stable biphenyl core, and a strategically positioned chlorine atom—this compound presents significant potential as a versatile intermediate in medicinal chemistry and materials science. This document consolidates available physicochemical data, outlines robust synthetic strategies with mechanistic insights, provides a predictive analytical profile, and discusses potential applications and essential safety protocols. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this molecule in advanced synthetic applications.

Compound Identification and Core Structure

This compound belongs to the class of halogenated aromatic ketones. Its structure is built upon a biphenyl framework, which consists of two connected phenyl rings. The chlorine atom is substituted at the meta-position (3') of one phenyl ring, while the acetyl group is at the para-position (4) of the other. This specific arrangement influences the molecule's stereochemistry and reactivity.

Caption: Molecular Structure of this compound.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1-[4-(3-chlorophenyl)phenyl]ethanone | [1] |

| CAS Number | 5002-13-1 | [1][2] |

| Molecular Formula | C₁₄H₁₁ClO | [1] |

| Molecular Weight | 230.69 g/mol | [1] |

| InChIKey | DUFBYEORCCIAEY-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Cl | [1] |

| Synonyms | 1-(3'-Chloro-[1,1'-biphenyl]-4-yl)ethanone, 3'-Chloro-4-acetylbiphenyl |[1] |

Physicochemical Properties

The physicochemical properties of this compound are dictated by its biphenyl core and functional groups. These properties are critical for predicting its behavior in solvent systems, its potential for bioaccumulation, and for designing appropriate purification and handling protocols.

Table 2: Key Physicochemical Properties

| Property | Value / Prediction | Rationale / Source |

|---|---|---|

| Physical State | Predicted: White to off-white crystalline solid | Based on related biphenyl compounds like 4-acetylbiphenyl and 4-acetyl-4'-bromobiphenyl which are solids at room temperature.[3][4] |

| XLogP3 | 4.3 | [1] |

| Water Solubility | Predicted: Very low (<1 mg/L) | Polychlorinated biphenyls are generally insoluble in water.[5] The large, nonpolar biphenyl structure and hydrophobic chlorine atom dominate, despite the polar acetyl group. Related compounds like 4-chlorobiphenyl have water solubility <0.1 g/100 mL.[6] |

| Organic Solvent Solubility | Predicted: Soluble in nonpolar organic solvents | PCBs are freely soluble in solvents like toluene, dichloromethane, and ethers.[5] This compound is expected to follow the same trend. |

The high XLogP3 value of 4.3 indicates significant lipophilicity, suggesting that the compound will readily partition into non-aqueous environments and biological membranes.[1] This is a key consideration in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) profiles and for assessing environmental persistence.

Synthesis and Mechanistic Considerations

The regioselective synthesis of this compound requires careful selection of methodology to avoid the formation of unwanted isomers. The two most viable strategies are the Suzuki-Miyaura cross-coupling and the Friedel-Crafts acylation.

Comparative Analysis of Synthetic Routes

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is the preferred method for constructing the biphenyl core with high regioselectivity.[7] It involves coupling an arylboronic acid with an aryl halide. The reaction conditions are generally mild and tolerant of a wide range of functional groups, leading to higher yields and fewer side products compared to Friedel-Crafts acylation.[7]

-

Friedel-Crafts Acylation: This classic method involves the electrophilic aromatic substitution of a biphenyl precursor (3-chlorobiphenyl) with an acetylating agent (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., AlCl₃).[7][8] However, acylation of a substituted biphenyl can lead to a mixture of positional isomers, complicating purification and reducing the yield of the desired 4-acetyl product.

Given these factors, the Suzuki-Miyaura coupling provides a more controlled and efficient pathway.

Caption: Recommended Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is adapted from established methodologies for synthesizing analogous brominated biphenyls and may require optimization.[7]

-

Vessel Preparation: To a flame-dried round-bottom flask, add (4-acetylphenyl)boronic acid (1.2 mmol), 1-bromo-3-chlorobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Seal the flask and flush thoroughly with an inert gas (e.g., argon) for 10-15 minutes.

-

Solvent Addition: Add degassed toluene (10 mL) and water (2 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. The causality for heating is to provide the necessary activation energy for the catalytic cycle to proceed efficiently.

-

Monitoring: Periodically check the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the consumption of starting materials. This step serves as a self-validating checkpoint.

-

Workup: After completion, cool the mixture to room temperature and quench with water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel or by recrystallization to yield the final product.

Analytical Characterization Profile

A full analytical characterization is essential to confirm the identity and purity of synthesized this compound. The following is a predictive profile based on its structure and data from analogous compounds.

Caption: Correlation of structural features to spectroscopic signals.

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Value | Rationale |

|---|---|---|---|

| ¹H NMR | Acetyl Protons (-CH₃) | Singlet, ~2.6 ppm | Protons on a methyl group adjacent to a carbonyl are deshielded.[9][10] |

| Aromatic Protons | Multiplets, ~7.4 - 8.0 ppm | Complex splitting patterns arise from coupling between protons on the two distinct aromatic rings.[9][10] | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~197 ppm | Typical chemical shift for an aromatic ketone carbon.[9][10] |

| Methyl Carbon (-CH₃) | ~27 ppm | Standard range for a methyl carbon attached to a carbonyl group.[9][10] | |

| Aromatic Carbons | ~125 - 146 ppm | A complex set of signals corresponding to the 12 aromatic carbons, with shifts influenced by the chlorine and acetyl substituents.[9][10] | |

| IR Spectroscopy | C=O Stretch | Strong, ~1685 cm⁻¹ | Characteristic, strong absorption for an aryl ketone.[10] |

| Aromatic C=C Stretch | ~1600, 1480 cm⁻¹ | Typical absorptions for the benzene ring backbone. | |

| C-Cl Stretch | ~700-800 cm⁻¹ | Expected region for an aryl-chloride bond vibration. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z ≈ 230 | Corresponds to the molecular weight for the ³⁵Cl isotope. |

| | Isotope Peak (M+2) | m/z ≈ 232 | A peak with ~33% the intensity of the M⁺ peak, characteristic of a molecule containing one chlorine atom. |

Applications in Research and Development

While specific applications for this compound are not widely documented, its structure positions it as a valuable building block in several key areas:

-

Medicinal Chemistry: The biphenyl scaffold is a "privileged structure" found in numerous pharmaceuticals, including the anti-inflammatory drug Felbinac.[11] The chlorine atom can enhance metabolic stability or improve binding affinity through halogen bonding. The acetyl group serves as a versatile chemical handle for further elaboration, allowing for the synthesis of more complex derivatives such as oximes, hydrazones, or alpha-halogenated ketones, enabling the exploration of new chemical space for drug candidates.[3][12]

-

Materials Science: Biphenyl derivatives are often used in the synthesis of liquid crystals and organic light-emitting diodes (OLEDs).[3] The specific substitution pattern and polarity of this molecule could be exploited to develop new materials with tailored electronic and photophysical properties.

-

Agrochemicals: Many pesticides and herbicides utilize chlorinated aromatic structures for their biological activity and environmental stability. This compound could serve as a precursor for novel agrochemicals.

Safety, Handling, and Toxicology

No specific safety data sheet (SDS) is available for this compound. Therefore, a conservative approach to handling is required, based on data from structurally related compounds.

Table 4: Hazard Profile Based on Analogous Compounds

| Hazard Type | GHS Statement(s) | Basis / Source |

|---|---|---|

| Skin Irritation | H315: Causes skin irritation | [2] |

| Eye Irritation | H319: Causes serious eye irritation | [2] |

| Respiratory Irritation | H335: May cause respiratory tract irritation |[2] |

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13]

-

Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[14]

-

Avoid generating dust when handling the solid material.[13]

-

Wash hands thoroughly after handling.[13]

Toxicological Considerations: As a member of the polychlorinated biphenyl (PCB) class, this compound should be treated with caution. PCBs as a group are known for their environmental persistence and potential for bioaccumulation.[5] Animal studies on some PCBs have shown potential for liver injury.[15] While this specific monochlorinated congener is expected to be less toxic than more highly chlorinated PCBs, all appropriate safety measures should be strictly followed.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4063565, this compound.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 592569, 4-Acetyl-4'-chlorobiphenyl.

- ChemBK. 1-(4'-CHLORO-BIPHENYL-4-YL)-ETHANONE Product Page.

- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Polychlorinated Biphenyls (PCBs).

- Cole-Parmer. Material Safety Data Sheet - 4-Acetylbiphenyl, 97%.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16323, 4-Chlorobiphenyl.

- PrepChem.com. Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl.

- Jadhava, S. N., et al. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. The Royal Society of Chemistry.

- Google Patents. CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl.

- PubChem. This compound Compound Page.

- S. K. Ghorai et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Reich, H. J. NMR Spectroscopy Collection. University of Wisconsin - Madison.

- Reich, H. J. 1H NMR Chemical Shifts. University of Wisconsin - Madison.

- Hajipour, A. R., et al. Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water - Supporting Information. The Royal Society of Chemistry.

- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Preprints.org. Transforming Drug Design: Innovations in Computer-Aided Discovery for Biosimilar Agents.

Sources

- 1. This compound | C14H11ClO | CID 4063565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aboundchem.com [aboundchem.com]

- 3. 4-Acetylbiphenyl CAS#: 92-91-1 [m.chemicalbook.com]

- 4. 4-Acetyl-4'-bromobiphenyl | 5731-01-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. 4-Chlorobiphenyl CAS#: 2051-62-9 [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl - Google Patents [patents.google.com]

- 12. 4-Acetylbiphenyl, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.com [fishersci.com]

- 15. accustandard.com [accustandard.com]

A Researcher's Guide to the Solubility of 4-Acetyl-3'-chlorobiphenyl: Theoretical Insights and Practical Methodologies

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Acetyl-3'-chlorobiphenyl, a compound of interest in organic synthesis, material science, and as a potential intermediate in drug discovery.[1] Given the limited availability of direct experimental solubility data in publicly accessible literature, this document emphasizes the foundational principles governing its solubility, provides detailed, field-proven experimental protocols for its determination, and offers insights into the interpretation of a compound's solubility profile. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to approach the solubility assessment of this and structurally related molecules.

Introduction to this compound: A Physicochemical Profile

This compound, with the molecular formula C₁₄H₁₁ClO and a molecular weight of 230.69 g/mol , is an aromatic ketone.[2] Its structure, featuring a biphenyl backbone substituted with a chlorine atom and an acetyl group, dictates its physicochemical properties and, consequently, its solubility behavior.

Key Physicochemical Properties:

| Property | Value/Description | Source |

| Molecular Formula | C₁₄H₁₁ClO | [2] |

| Molecular Weight | 230.69 g/mol | [2] |

| CAS Number | 5002-13-1 | [2] |

| Appearance | Likely a solid at room temperature, typical of biphenyl derivatives. | Inferred |

| Predicted Lipophilicity (XLogP3) | 4.3 | [2] |

The high predicted XLogP3 value of 4.3 is a strong indicator of the compound's lipophilic ("fat-loving") and hydrophobic ("water-fearing") nature.[2] This suggests that this compound will exhibit poor solubility in aqueous media and significantly better solubility in organic solvents. This is consistent with the general trend observed for polychlorinated biphenyls (PCBs), where aqueous solubility decreases with increased chlorination and is generally low.[3] For context, the related compound 4-chlorobiphenyl has a reported water solubility of less than 0.1 g/100 mL at 22°C.[4]

The Duality of Solubility: Thermodynamic vs. Kinetic

In the realm of pharmaceutical and chemical research, it is crucial to distinguish between two types of solubility: thermodynamic and kinetic.[5][6]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It represents the maximum concentration of a solute that can be dissolved in a solvent at equilibrium, where the rate of dissolution equals the rate of precipitation.[5][6] This value is independent of time, provided the system has reached equilibrium. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[7]

-

Kinetic Solubility: This is a measure of a compound's ability to stay in solution under non-equilibrium conditions, often after being rapidly introduced from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[8][9] The resulting value is often higher than the thermodynamic solubility due to the formation of a supersaturated solution.[5][6] Kinetic solubility is highly dependent on the experimental protocol, including the rate of addition, mixing speed, and incubation time.[8] It is frequently used in high-throughput screening during early drug discovery to quickly assess the solubility of a large number of compounds.[9][10]

The relationship between these two concepts can be visualized as follows:

Caption: A diagram illustrating the key distinctions between thermodynamic and kinetic solubility.

Experimental Protocols for Solubility Determination

The following section provides detailed, step-by-step methodologies for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the most reliable for determining the equilibrium solubility of a compound.[7]

Principle: An excess amount of the solid compound is agitated in the solvent of choice for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined.

Experimental Workflow:

Caption: Workflow for the shake-flask method to determine thermodynamic solubility.

Detailed Protocol:

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient duration to reach equilibrium. For poorly soluble compounds, 24 to 48 hours is recommended.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw a portion of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

-

Dilute the filtered sample to a concentration that falls within the linear range of the standard curve.

-

Analyze the standards and the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Calculation: Use the standard curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution to obtain the thermodynamic solubility.

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is suitable for early-stage discovery when compound availability may be limited.[11]

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is serially diluted in an aqueous buffer. The concentration at which the compound precipitates out of solution is detected by an increase in turbidity (light scattering).[10]

Experimental Workflow:

Caption: Workflow for the turbidimetric method to determine kinetic solubility.

Detailed Protocol:

-

Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: In a 96-well microplate, add the aqueous buffer of interest (e.g., PBS pH 7.4) to the wells.

-

Serial Dilution: Add a small volume of the DMSO stock solution to the first well and mix. Perform serial dilutions across the plate to create a range of compound concentrations. It is important to keep the final percentage of DMSO constant and low (typically 1-2%) to minimize its co-solvent effect.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1.5 to 2 hours), allowing time for precipitation to occur.

-

Measurement: Measure the turbidity of each well using a nephelometer or a UV plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).

-

Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility is defined as the concentration at which the turbidity begins to increase significantly above the background.

Analytical Quantification: The Role of HPLC-UV

For accurate solubility determination, a reliable method for quantifying the concentration of the dissolved compound is essential. HPLC-UV is a widely used and robust technique for this purpose.[12][13]

Key Principles of HPLC for Solubility Analysis:

-

Separation: A C18 reversed-phase column is typically suitable for separating the nonpolar this compound from any potential impurities or excipients.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is used as the mobile phase. A gradient elution may be necessary to ensure good peak shape and resolution.

-

Detection: The acetyl group and the biphenyl system will have a strong UV absorbance. The detection wavelength should be set at the absorbance maximum (λmax) of the compound to achieve the highest sensitivity.

-

Quantification: A standard curve is generated by injecting known concentrations of the compound and plotting the peak area against the concentration. The concentration of the unknown sample is then determined by interpolation from this curve.

Practical Implications in Research and Development

Understanding the solubility of this compound is critical for its effective use:

-

In Organic Synthesis: Knowledge of its solubility in various organic solvents is essential for reaction setup, purification (e.g., recrystallization), and product isolation.[1]

-